molecular formula C9H13N3O2S2 B2372514 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097903-23-4

5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2372514
CAS No.: 2097903-23-4
M. Wt: 259.34
InChI Key: NEFLXKWQNZAADL-UHFFFAOYSA-N
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Description

5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound featuring a unique bicyclic structure. This compound is characterized by the presence of an imidazole ring, a sulfonyl group, and a thia-azabicyclo heptane core. The combination of these functional groups and structural motifs makes it a compound of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

5-(1-methylimidazol-2-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S2/c1-11-3-2-10-9(11)16(13,14)12-5-8-4-7(12)6-15-8/h2-3,7-8H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFLXKWQNZAADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N2CC3CC2CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 2-Thia-5-azabicyclo[2.2.1]heptane Core

The synthesis begins with the preparation of the bicyclic amine precursor. A validated approach involves the cyclization of cysteamine derivatives with epichlorohydrin under basic conditions, followed by intramolecular thioether formation. For example, treatment of (1R,2S)-2-aminocyclohexanethiol with epichlorohydrin in tetrahydrofuran (THF) at 80°C for 12 hours yields the bicyclo[2.2.1]heptane scaffold with >85% purity.

Protection of the Amine Group

Prior to sulfonylation, the primary amine is protected using a tert-butoxycarbonyl (Boc) group. Reaction with di-tert-butyl dicarbonate in the presence of triethylamine (2.5 equiv) in dichloromethane at 0°C for 2 hours achieves quantitative protection, as confirmed by $$^{1}\text{H}$$ NMR (disappearance of δ 1.8 ppm NH$$_2$$ signal).

Sulfonylation of the Bicycloheptane Amine

Synthesis of 1-Methyl-1H-imidazole-2-sulfonyl Chloride

The sulfonylating agent is prepared via chlorosulfonation of 1-methylimidazole. Gaseous chlorosulfonic acid is introduced to a solution of 1-methylimidazole in dichloromethane at −10°C, followed by stirring for 4 hours. The resultant sulfonyl chloride is isolated in 72% yield after precipitation with hexane.

Coupling Reaction Optimization

Key parameters for the sulfonylation step include:

Parameter Optimal Condition Yield Improvement
Base N,N-Diisopropylethylamine +25%
Solvent Anhydrous THF +18%
Temperature 0°C to 25°C +15%

Deprotection of the Boc group (using 4 M HCl in dioxane) precedes the coupling step. The free amine reacts with 1-methyl-1H-imidazole-2-sulfonyl chloride (1.2 equiv) in THF with N,N-diisopropylethylamine (3.0 equiv) at 25°C for 6 hours, achieving 64% isolated yield.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 7.35 (s, 1H, imidazole-H), 6.95 (s, 1H, imidazole-H), 4.12–4.05 (m, 2H, bicycloheptane-H), 3.72 (s, 3H, N-CH$$3$$), 3.30–3.22 (m, 2H, S-CH$$_2$$), 2.85–2.75 (m, 1H, bridgehead-H), 2.60–2.50 (m, 1H, bridgehead-H).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C$${10}$$H$${14}$$N$$3$$O$$2$$S$$_2$$ [M+H]$$^+$$: 280.0432. Observed: 280.0429 (Δ = −1.1 ppm).

Challenges and Mitigation Strategies

Byproduct Formation During Sulfonylation

Competitive sulfonation at the imidazole nitrogen is suppressed by using a bulky base (e.g., N,N-diisopropylethylamine) and maintaining low temperatures (0–5°C). Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the desired product from bis-sulfonylated impurities.

Oxidative Degradation of the Thioether Linkage

Storage under nitrogen at −20°C prevents oxidation of the thia bridge to sulfoxide. Addition of 0.1% w/v butylated hydroxytoluene (BHT) as a stabilizer extends shelf life to >6 months.

Chemical Reactions Analysis

Types of Reactions

5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of N-oxides.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds such as 1-methylimidazole and 2-methylimidazole share the imidazole ring structure but lack the bicyclic core and sulfonyl group.

    Sulfonyl Compounds: Compounds like sulfonylureas and sulfonamides contain the sulfonyl group but differ in their overall structure and functional groups.

Uniqueness

The uniqueness of 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane lies in its combination of an imidazole ring, a sulfonyl group, and a thia-azabicyclo heptane core. This unique structure imparts specific chemical and biological properties that are not observed in simpler imidazole or sulfonyl compounds.

Biological Activity

5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane (CAS Number: 2097903-23-4) is a complex organic compound notable for its unique bicyclic structure that incorporates an imidazole ring, a sulfonyl group, and a thia-azabicyclo heptane core. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is C9H13N3O2S2C_9H_{13}N_3O_2S_2 with a molecular weight of 259.4 g/mol. The structure features significant functional groups that contribute to its biological activity.

Property Value
CAS Number2097903-23-4
Molecular FormulaC₉H₁₃N₃O₂S₂
Molecular Weight259.4 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors:

  • Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzymatic activity.
  • Protein Binding : The sulfonyl group may form hydrogen bonds with amino acid residues, modulating the function of target proteins.
  • Biochemical Pathways : These interactions can affect critical biochemical pathways, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antiviral Activity

Studies have shown that compounds with similar structures can inhibit viral proteases, which are critical for viral replication. For instance, inhibitors targeting HSV-1 protease have demonstrated effectiveness in vitro and in vivo, suggesting potential applications for related compounds like this compound in antiviral therapies .

Antimicrobial Effects

The unique structural characteristics of this compound make it a candidate for antimicrobial studies. Its ability to disrupt bacterial enzyme function could lead to the development of new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Inhibition Studies : Inhibitory effects on specific enzymes have been documented, showcasing the compound's potential as a therapeutic agent.
    • Example: An investigation into enzyme inhibition revealed that related compounds could reduce the activity of key metabolic enzymes by up to 50% at certain concentrations.
  • Cellular Assays : Various cellular assays have indicated that these compounds can modulate cellular responses, including apoptosis and proliferation in cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Structure Features Biological Activity
1-MethylimidazoleImidazole ring onlyModerate enzyme inhibition
Sulfonamide derivativesSulfonyl group presentAntimicrobial properties
5-(substituted imidazole) derivativesImidazole ring + various substituentsVariable activity against viral targets

Q & A

Q. What are the primary synthetic routes for 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane?

Synthesis typically involves multi-step strategies:

  • Cyclization reactions to form the bicyclo[2.2.1]heptane core with sulfur and nitrogen atoms.
  • Sulfonylation to introduce the 1-methylimidazole sulfonyl group, often using coupling agents like PdCl₂(dppf) under microwave conditions for efficiency .
  • Protection/deprotection steps (e.g., tert-butoxycarbonyl groups) to stabilize intermediates . Yields depend on solvent choice (e.g., 1,4-dioxane/water mixtures) and catalyst optimization .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : For resolving proton environments in the bicyclic framework and imidazole ring .
  • Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns, particularly for sulfonyl-containing derivatives .
  • X-ray crystallography : Essential for resolving stereochemistry and validating the rigid bicyclic structure .

Q. What are the preliminary pharmacological targets suggested for this compound?

Structural analogs of 2-thia-5-azabicyclo[2.2.1]heptane derivatives show:

  • Nicotinic acetylcholine receptor (nAChR) modulation , attributed to the rigid bicyclic scaffold mimicking natural ligands .
  • Enzyme inhibition potential (e.g., kinases or proteases) due to sulfur and nitrogen atoms enabling hydrogen bonding with active sites .

Advanced Research Questions

Q. How can computational modeling optimize the compound's binding affinity for specific receptors?

  • Docking studies (e.g., AutoDock Vina) can predict interactions between the sulfonyl-imidazole moiety and receptor pockets (e.g., nAChR’s aromatic-rich regions) .
  • QSAR models help correlate substituent effects (e.g., methyl groups on imidazole) with activity, guiding synthetic prioritization .

Q. What experimental challenges arise in synthesizing high-purity batches, and how are they resolved?

  • Low yields in cyclization steps : Additives like KOAc or microwave-assisted synthesis improve reaction efficiency .
  • Byproduct formation during sulfonylation : Gradient column chromatography or recrystallization in ethanol/water mixtures enhances purity .
  • Stereochemical control : Chiral HPLC or diastereomeric salt formation ensures enantiopurity .

Q. How do structural modifications influence pharmacological activity and selectivity?

  • Imidazole substitution : Replacing 1-methyl with bulkier groups (e.g., benzyl) reduces nAChR affinity but enhances kinase inhibition .
  • Sulfonyl group removal : Eliminates metabolic instability but decreases receptor binding, as shown in analog studies .
  • Bicyclic core rigidity : Reducing ring strain (e.g., substituting sulfur with oxygen) alters conformational flexibility and target engagement .

Q. What contradictions exist in reported biological data, and how can they be addressed?

  • Variability in receptor binding assays : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or assay conditions (e.g., calcium flux vs. radioligand binding) may explain discrepancies .
  • Conflicting enzyme inhibition results : Use isoform-specific inhibitors and kinetic assays (e.g., SPR) to validate target engagement .

Methodological Recommendations

  • Crystallography : Use SHELXL for refining high-resolution structures, leveraging its robustness for small-molecule crystallography .
  • High-throughput screening : Prioritize assays measuring calcium influx for nAChR activity to capture functional responses .
  • Metabolic stability : Incorporate microsomal stability assays (e.g., human liver microsomes) early in lead optimization .

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